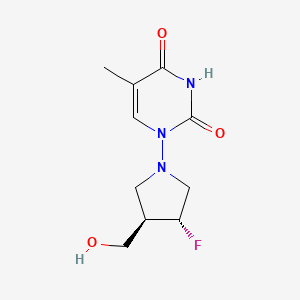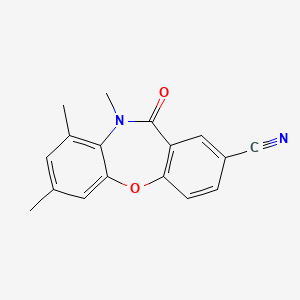
2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one is a complex organic compound that belongs to the class of oxazepines This compound is characterized by its unique structure, which includes a cyano group, multiple methyl groups, and a dibenzoxazepine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Dibenzoxazepine Core: This step involves the cyclization of appropriate precursors to form the dibenzoxazepine core. The reaction conditions often include the use of strong acids or bases as catalysts, and the reaction is typically carried out under reflux conditions.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction. Common reagents for this step include cyanide salts such as sodium cyanide or potassium cyanide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions
2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in dimethyl sulfoxide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one involves its interaction with specific molecular targets and pathways. The cyano group and the dibenzoxazepine core play crucial roles in its activity. The compound may interact with enzymes, receptors, or other proteins, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
相似化合物的比较
Similar Compounds
- 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
- 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)thiazepin-11-(10H)-one
- 2-Cyano-7,9,10-trimethyl-dibenz(b,f)(1,4)diazepin-11-(10H)-one
Uniqueness
This compound is unique due to its specific structural features, including the presence of the oxazepine ring and the cyano group. These features contribute to its distinct chemical reactivity and potential applications. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for research and development.
属性
CAS 编号 |
140413-05-4 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-6-oxobenzo[b][1,4]benzoxazepine-8-carbonitrile |
InChI |
InChI=1S/C17H14N2O2/c1-10-6-11(2)16-15(7-10)21-14-5-4-12(9-18)8-13(14)17(20)19(16)3/h4-8H,1-3H3 |
InChI 键 |
WUKFGTRLGMGCPE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C2C(=C1)OC3=C(C=C(C=C3)C#N)C(=O)N2C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



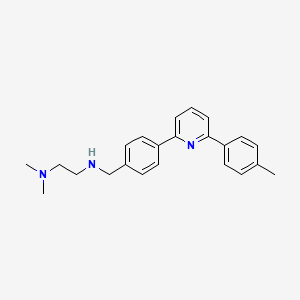
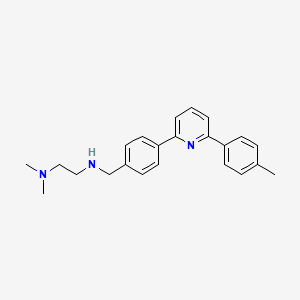
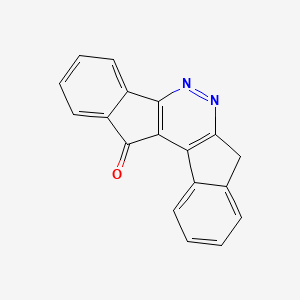
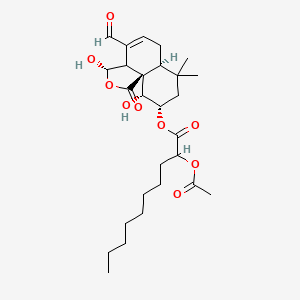
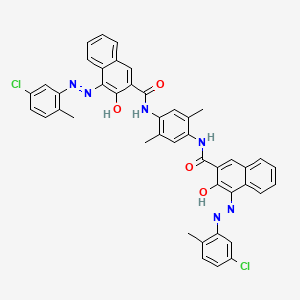

![1-[3,3-Difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1,3-diazinan-2-one](/img/structure/B12791404.png)
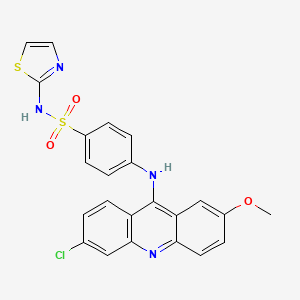
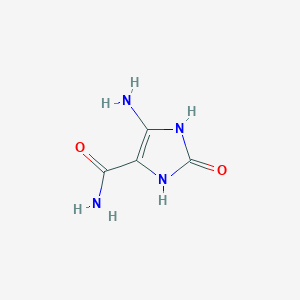
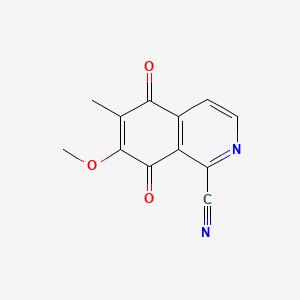
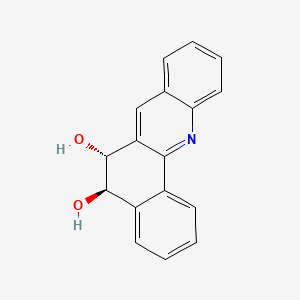
![2-Amino-3-azabicyclo[3.2.0]hept-2-en-4-one](/img/structure/B12791433.png)
